
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- is a heterocyclic compound that features a pyrazolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.
Substitution with 2,4-Dichloroaniline: The final step involves the substitution of the hydrogen atom at the 6-position of the pyrimidine ring with a 2,4-dichloroanilino group.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichloroanilino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazolo-pyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the 2,4-dichloroanilino group.
Applications De Recherche Scientifique
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 3-methyl-: Lacks the 2,4-dichloroanilino group, which may result in different biological activities.
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2-chloroanilino)-3-methyl-: Contains a 2-chloroanilino group instead of the 2,4-dichloroanilino group, potentially altering its chemical reactivity and biological effects.
Uniqueness: 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- is unique due to the presence of the 2,4-dichloroanilino group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its potency and selectivity in various applications.
Propriétés
Numéro CAS |
86831-74-5 |
|---|---|
Formule moléculaire |
C12H9Cl2N5O |
Poids moléculaire |
310.14 g/mol |
Nom IUPAC |
6-(2,4-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-3-2-7(13)4-8(9)14/h2-5,18H,1H3,(H,16,17) |
Clé InChI |
MAVHSTFWMRYDKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


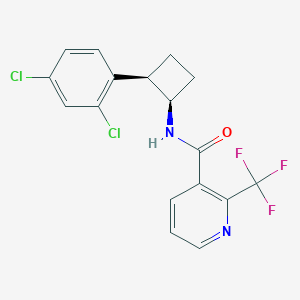
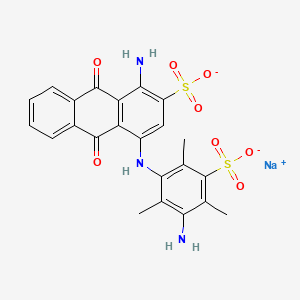
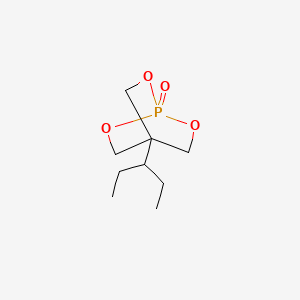
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)


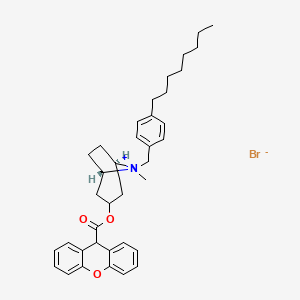
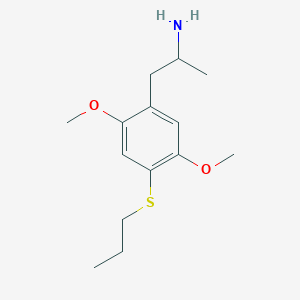
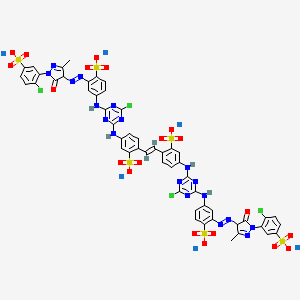


![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)


